molecular formula C10H13ClO3S B13636445 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13636445
M. Wt: 248.73 g/mol
InChI Key: TXTKBUHUGXVIEK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride (CAS: 1159811-59-2) is an organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to an ethane backbone substituted with a 2,5-dimethylphenoxy moiety. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups or synthesizing sulfonamides. Its high electrophilicity makes it valuable in nucleophilic substitution reactions.

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-8-3-4-9(2)10(7-8)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3

InChI Key

TXTKBUHUGXVIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the desired sulfonyl chloride .

Reaction Conditions:

    Step 1: 2,5-Dimethylphenol + Ethylene oxide → 2-(2,5-Dimethylphenoxy)ethanol

    Step 2: 2-(2,5-Dimethylphenoxy)ethanol + Chlorosulfonic acid → 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution:

    Electrophilic Aromatic Substitution:

Major Products

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Overview of Comparable Compounds

The following compounds share structural or functional similarities with 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride and are also discontinued:

5-Methyl-2-(trifluoromethyl)morpholine (CAS: 1426290-32-5, 95% purity)

6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS: 1341664-20-7, 98% purity)

Structural and Functional Differences

Table 1: Key Attributes of Compared Compounds
Compound Name CAS Number Purity Functional Groups Key Structural Features
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride 1159811-59-2 98% Sulfonyl chloride, ether, methyl Ethane backbone with aromatic ether
5-Methyl-2-(trifluoromethyl)morpholine 1426290-32-5 95% Morpholine, trifluoromethyl, methyl Six-membered morpholine ring
6-Methoxy-5-methylpyridin-3-amine hydrochloride 1341664-20-7 98% Pyridine amine, methoxy, hydrochloride Pyridine ring with amine and methoxy

Commercial and Research Implications

All three compounds are discontinued, suggesting challenges in synthesis, regulatory constraints, or reduced demand. Researchers seeking alternatives must consider functional analogs:

  • For sulfonyl chlorides: Tosyl chloride or mesyl chloride (though lacking aromatic ether groups).
  • For trifluoromethyl morpholines: 2,2,2-Trifluoroethylamine derivatives .
  • For pyridinamine salts: Substituted pyridine amines without discontinued status .

Biological Activity

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activity. Its structure allows for various interactions with biological molecules, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonyl chloride functional group attached to a 2-(2,5-dimethylphenoxy)ethane moiety. This structure contributes to its reactivity and ability to form covalent bonds with nucleophilic sites on proteins and enzymes.

The biological activity of 2-(2,5-dimethylphenoxy)ethane-1-sulfonyl chloride can be attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the modification of proteins and enzymes. This modification can alter their function and potentially lead to therapeutic effects.

Biological Activities

Research indicates that compounds similar to 2-(2,5-dimethylphenoxy)ethane-1-sulfonyl chloride exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chlorideAntimicrobialStaphylococcus aureus
4-(Dimethylamino)naphthalene-1-sulfonyl chlorideCytotoxicityHeLa cells
Benzoxazole derivativesAnti-inflammatoryVarious
Sulfonamide derivativesAnticancerMCF-7 cells

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of sulfonyl chlorides, including 2-(2,5-dimethylphenoxy)ethane-1-sulfonyl chloride. Results indicated significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anti-inflammatory Applications

In another research project, the anti-inflammatory effects of related compounds were assessed in animal models of arthritis. The study found that administration of the compound resulted in reduced swelling and pain, attributed to the inhibition of pro-inflammatory cytokines.

Case Study 3: Cytotoxicity in Cancer Research

Research focused on the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

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